molecular formula C17H13NO2 B8715645 2-Naphthalenecarboxylic acid, 3-(phenylamino)- CAS No. 6973-58-6

2-Naphthalenecarboxylic acid, 3-(phenylamino)-

Cat. No.: B8715645
CAS No.: 6973-58-6
M. Wt: 263.29 g/mol
InChI Key: UFKXMTBPAONBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 3-(phenylamino)- is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

6973-58-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-anilinonaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H13NO2/c19-17(20)15-10-12-6-4-5-7-13(12)11-16(15)18-14-8-2-1-3-9-14/h1-11,18H,(H,19,20)

InChI Key

UFKXMTBPAONBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-2-naphthoic acid (Aldrich cat. # H4600-7) (376 g, 2.0 mol) and aniline (376 ml, 4.1 mol) was heated at 170° C. with stirring under nitrogen for 16 hours. The resulting mixture, when hot, was poured into 1N HCl (2.5 ml), heated to 100° C., and stirred at this temperature for 5 minutes. The mixture, when hot, was filtrated and the solid was washed with 0.2N HCl (600 ml). The wet material was boiled and mechanically stirred with 0.5N sodium carbonate solution (6.0 ml) for 10 minutes, cooled and filtered. The reddish filtrate was treated dropwise with 5N HCl with stirring to ~pH 7. The resulting yellow precipitate was collected, washed with small amount of water and crystallized from ethanol (400 ml) to give 3-anilino-2-naphthoic acid (36 g, 7%). Rf 0.6 (silica gel, EM Art. 5715, 20% methanol/chloroform). MS (EI): m/z 264 (M).
Quantity
376 g
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reactant
Reaction Step One
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376 mL
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reactant
Reaction Step One
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2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

reacting 3-hydroxy-2-naphthoic acid and aniline to produce 3-anilino-2-naphthoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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